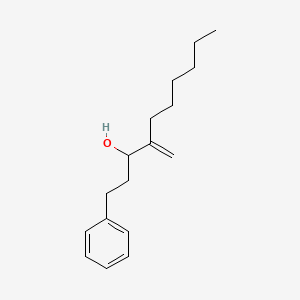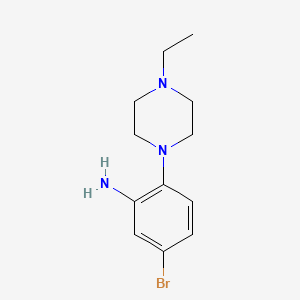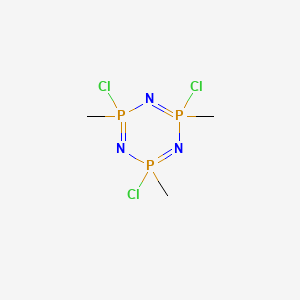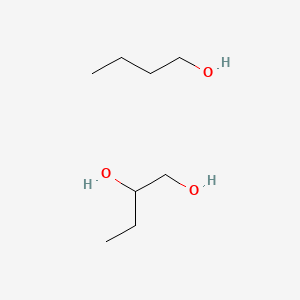
Zinc, isotope of mass 71
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, isotope of mass 71, also known as Zinc-71, is a radioactive isotope of zinc. It has an atomic number of 30, meaning it contains 30 protons, and a mass number of 71, indicating it has 41 neutrons. Zinc-71 has an isotopic mass of approximately 70.9277196 atomic mass units and a half-life of about 2.45 minutes . This isotope undergoes beta decay to form gallium-71 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc-71 can be produced through the irradiation of copper-71 (Cu-71) in a nuclear reactor. The reaction involves neutron capture by copper-71, which then undergoes beta decay to form zinc-71 .
Industrial Production Methods: Industrial production of zinc-71 typically involves the use of particle accelerators or nuclear reactors. In these facilities, copper-71 is bombarded with neutrons, leading to the formation of zinc-71 through neutron capture and subsequent beta decay .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc-71 primarily undergoes beta decay, a type of radioactive decay where a beta particle (electron) is emitted. This process transforms zinc-71 into gallium-71 .
Common Reagents and Conditions: The production of zinc-71 involves neutron irradiation of copper-71. The reaction conditions include a high neutron flux environment, typically found in nuclear reactors or particle accelerators .
Major Products Formed: The primary product formed from the decay of zinc-71 is gallium-71. This transformation occurs through the emission of a beta particle .
Wissenschaftliche Forschungsanwendungen
Zinc-71 has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, zinc-71 is used as a tracer isotope to study the behavior of zinc in various chemical reactions and processes .
Biology: In biological research, zinc-71 can be used to investigate the role of zinc in biological systems, including its uptake, distribution, and metabolism in living organisms .
Medicine: Its radioactive properties make it useful for tracing and targeting specific tissues or cells .
Industry: In industry, zinc-71 can be used in the development of new materials and technologies, particularly those involving radioactive tracers and isotopic labeling .
Wirkmechanismus
The primary mechanism of action for zinc-71 is its radioactive decay through beta emission. This process involves the transformation of a neutron into a proton, with the emission of an electron (beta particle) and an antineutrino. The emitted beta particle can interact with surrounding matter, leading to ionization and other radiation effects .
Molecular Targets and Pathways: The molecular targets of zinc-71 are primarily those involved in its radioactive decay process. The emitted beta particles can interact with various molecules and cellular structures, leading to ionization and potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Zinc-64: Stable isotope with 34 neutrons.
Zinc-66: Stable isotope with 36 neutrons.
Zinc-67: Stable isotope with 37 neutrons.
Zinc-68: Stable isotope with 38 neutrons.
Zinc-70: Stable isotope with 40 neutrons.
Uniqueness of Zinc-71: Zinc-71 is unique among zinc isotopes due to its radioactive nature and relatively short half-life. Its ability to undergo beta decay makes it valuable for specific scientific and industrial applications that require radioactive tracers .
Eigenschaften
CAS-Nummer |
14914-52-4 |
|---|---|
Molekularformel |
Zn |
Molekulargewicht |
70.92772 g/mol |
IUPAC-Name |
zinc-71 |
InChI |
InChI=1S/Zn/i1+6 |
InChI-Schlüssel |
HCHKCACWOHOZIP-LZFNBGRKSA-N |
Isomerische SMILES |
[71Zn] |
Kanonische SMILES |
[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13731877.png)
![N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide](/img/structure/B13731882.png)
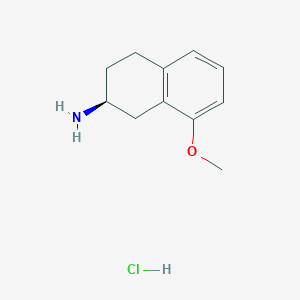
![(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B13731886.png)

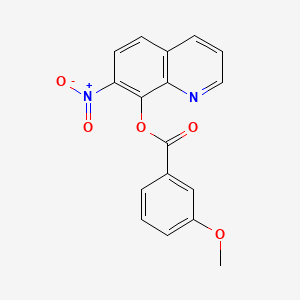
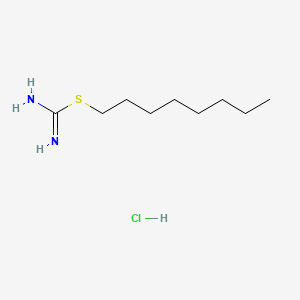


![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)
